2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide
Description
2-(3-(3-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a pyridazinone-based acetamide derivative characterized by a 3-bromophenyl substituent on the pyridazinone core and a 2-methoxyphenethyl group on the acetamide side chain. Pyridazinones are heterocyclic compounds known for their pharmacological versatility, including anti-inflammatory, analgesic, and kinase-inhibitory activities . The bromine atom at the 3-position of the phenyl ring may enhance lipophilicity and influence target binding through steric or electronic effects, while the 2-methoxyphenethyl moiety could modulate solubility and metabolic stability .
Properties
IUPAC Name |
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-28-19-8-3-2-5-15(19)11-12-23-20(26)14-25-21(27)10-9-18(24-25)16-6-4-7-17(22)13-16/h2-10,13H,11-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFUAJXVPZDVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. Its unique structural features, including a bromophenyl group and methoxyphenethyl substituent, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C18H18BrN3O2
- Molecular Weight : 384.2 g/mol
- IUPAC Name : 2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenethyl)acetamide
- Structural Features :
- Bromophenyl group enhances lipophilicity and potential receptor interactions.
- Methoxyphenethyl moiety may contribute to its pharmacokinetic properties.
The biological activity of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression or inflammatory responses.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
Biological Activities
Preliminary studies indicate that this compound exhibits several significant biological activities:
-
Anticancer Activity :
- In Vitro Studies : Research has shown that derivatives of pyridazinone compounds can inhibit cancer cell migration and invasion. For example, related compounds have demonstrated potent anti-invasive properties in vitro, particularly against metastatic cancer lines .
- In Vivo Studies : Animal models treated with similar brominated pyridazinones showed reduced tumor growth, suggesting potential efficacy as an anticancer agent .
- Anti-inflammatory Effects :
- Antioxidant Activity :
Research Findings and Case Studies
Several studies have focused on the biological evaluation of similar compounds or derivatives:
Comparison with Similar Compounds
Key Observations :
- Side Chain Diversity : The 2-methoxyphenethyl group differs from trifluoromethylphenyl () or pyrazole-based () side chains, impacting pharmacokinetic properties like logP and bioavailability .
- Biological Activity : Analogs with bromophenyl () or fluorophenyl () groups exhibit anti-inflammatory or analgesic effects, suggesting the target compound may share similar mechanisms .
Comparison with Analog Syntheses :
- reports a 79% yield for a dichloro-pyridazinone acetamide using similar conditions, suggesting the target compound’s synthesis would be feasible with moderate efficiency .
- highlights challenges in coupling bulky substituents (e.g., iodophenyl), which may explain variability in yields across analogs .
Pharmacological and Physicochemical Properties
- Metabolic Stability : The 2-methoxyphenethyl group may resist oxidative metabolism better than smaller alkyl chains (e.g., methyl in ) due to steric hindrance .
- Target Selectivity: Pyridazinones with piperazine/piperidine side chains () show kinase inhibition, whereas bromophenyl derivatives () correlate with anti-inflammatory activity, implying substituent-driven target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
